molecular formula C10H15N2O+ B1261517 Pseudooxynicotinium(1+)

Pseudooxynicotinium(1+)

Cat. No. B1261517
M. Wt: 179.24 g/mol
InChI Key: SGDIDUFQYHRMPR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.

Scientific Research Applications

Chemical Characterization and Biological Activities

Research on the chemical characterization of plant extracts has unveiled significant antibacterial, antifungal, and antioxidant properties. For instance, the ethanolic extract of Allium Saralicum R.M. Fritsch leaves was found to exhibit higher antibacterial and antifungal properties compared to standard antibiotics, showcasing its potential for natural treatment solutions (Jalalvand et al., 2019).

Environmental and Biotechnological Insights

Developments in biotechnology emphasize the use of environmental strains like Pseudomonas putida for biotechnological applications, highlighting their pre-endowed metabolic, physiological, and stress-endurance traits necessary for industrial applications (Nikel, Martínez-García, & Lorenzo, 2014). Similarly, a study on microbial biosensors utilizing Pseudomonas putida cells for respiratory activity measurements opens new doors for precise environmental monitoring and potential industrial applications (Timur, Anık, Odaci, & Gorton, 2007).

Microbial Degradation Pathways

Understanding microbial degradation pathways is crucial for environmental sustainability. Research on the catabolic pathways in Pseudomonas putida shows promising results in the degradation of harmful compounds like paraoxon, suggesting a potential for bioremediation and environmental purification (de la Peña Mattozzi, Tehara, Hong, & Keasling, 2006).

Biocontrol and Phytopathogen Management

The utilization of Pseudomonas spp. for the biocontrol of phytopathogens presents a sustainable alternative to chemical fungicides. Research in this area aims at enhancing the understanding of molecular mechanisms that enable Pseudomonas strains to act as efficient biological control agents, paving the way for novel agricultural practices (Walsh, Morrissey, & O'Gara, 2001).

properties

Product Name

Pseudooxynicotinium(1+)

Molecular Formula

C10H15N2O+

Molecular Weight

179.24 g/mol

IUPAC Name

methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1

InChI Key

SGDIDUFQYHRMPR-UHFFFAOYSA-O

Canonical SMILES

C[NH2+]CCCC(=O)C1=CN=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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